Methyl 2-tert-butylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-tert-butylpiperidine-4-carboxylate is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-tert-butylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 4-piperidone, followed by esterification with methanol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The final product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tert-butylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-tert-butylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the development of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-tert-butylpiperidine-4-carboxylate depends on its specific application. In drug development, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 2-methylpyrrolidine-1-carboxylate
Uniqueness
Methyl 2-tert-butylpiperidine-4-carboxylate is unique due to its specific structural features, which confer distinct reactivity and properties. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2-tert-butylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)9-7-8(5-6-12-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
FYRMTGYIVASAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(CCN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.